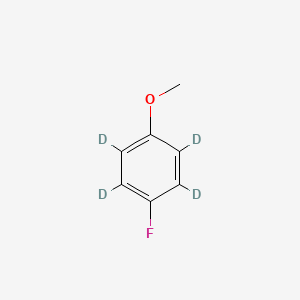
4-Fluoroanisole-2,3,5,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-methoxybenzene-d4, also known as 4-Fluoroanisole-d4, is a deuterated derivative of 1-Fluoro-4-methoxybenzene. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, with deuterium atoms replacing the hydrogen atoms. It is commonly used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methoxybenzene-d4 can be synthesized through several methods. One common approach involves the deuteration of 1-Fluoro-4-methoxybenzene using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of 1-Fluoro-4-methoxybenzene-d4 may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-methoxybenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form different products.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include cyclohexane derivatives and partially hydrogenated benzene rings.
Applications De Recherche Scientifique
1-Fluoro-4-methoxybenzene-d4 is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: It serves as a probe in studying biological systems and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: It is employed in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-methoxybenzene-d4 involves its interaction with molecular targets through its functional groups. The fluorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The deuterium atoms provide stability and unique spectroscopic properties, making it valuable in research applications.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-methoxybenzene: The non-deuterated version of the compound.
4-Fluoroanisole: Another name for 1-Fluoro-4-methoxybenzene.
1-Fluoro-2-methoxybenzene: A positional isomer with the methoxy group at the ortho position.
1-Fluoro-3-methoxybenzene: A positional isomer with the methoxy group at the meta position.
Uniqueness: 1-Fluoro-4-methoxybenzene-d4 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties and stability. This makes it particularly valuable in NMR spectroscopy and other analytical techniques, where the deuterium atoms help in reducing background signals and enhancing the clarity of spectra.
Propriétés
Formule moléculaire |
C7H7FO |
|---|---|
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
1,2,4,5-tetradeuterio-3-fluoro-6-methoxybenzene |
InChI |
InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
Clé InChI |
VIPWUFMFHBIKQI-QFFDRWTDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])F)[2H] |
SMILES canonique |
COC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12398930.png)



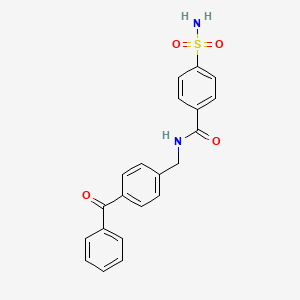
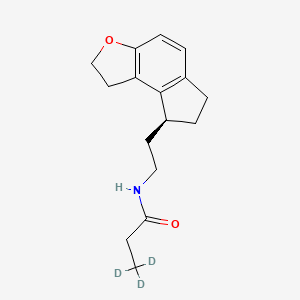
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)
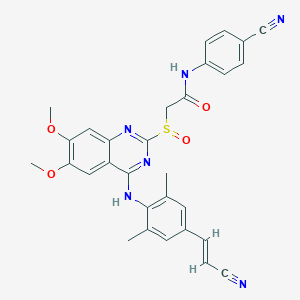

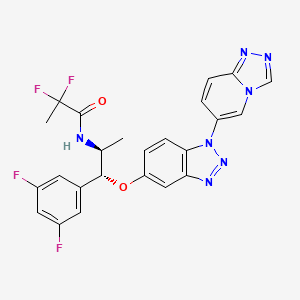


![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)

